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The table below summarizes key findings from the literature on Englerin A (EA) dosing and observed

adverse effects in mouse models.

Reported Dose &
Route

Observed Adverse
Effects | Toxicity

Strain / Model

Key Supporting
Evidence | Context

~2 mg/kg
(intraperitoneal) [1]

>1 mg/kg
(intravenous) [2] [3]

5 mg/kg
(subcutaneous) [2]

3]

50 pg/kg
(intravenous) [4]

Marked reduction in
locomotor activity for ~1
hour; full recovery [1]

Lethal [2] [3]

Labored breathing [2] [3]

Maximum tolerated dose
(MTD) [4]

C57BL/6 (wild-type,
TRPC4 KO, TRPC5 KO,
TRPC4/5 double KO) [1]

Rats & Mice (specific
strain not listed) [2] [3]

Mice (specific strain not

listed) [2] [3]

Mice (specific strain not
listed) [4]

Adverse reaction partially
dependent on TRPC4/5
channels [1]

Used in an "Up-and-
Down" protocol to
determine MTD [4]

Key Experimental Protocols for Toxicity Assessment
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Here are detailed methodologies for key experiments cited in the search results, which you can use as a

reference for your own work.

Assessing Acute Adverse Reaction via Open Field Test

This protocol is based on the study that identified transient locomotor reduction at 2 mg/kg (i.p.) [1].

e Test System: Wild-type, TRPC4 KO, TRPC5 KO, and TRPCA4/5 double KO mice (e.g., C57BL/6
background) [1].
e Dosing: Administer Englerin A (e.g., 1 or 2 mg/kg) via intraperitoneal (i.p.) injection. A common
vehicle is 5% ethanol, 10% polyethylene glycol 300, 5% cremophor EL, and 80% PBS [2] [3].
e Data Collection: Place mice in an Open Field apparatus after EA administration. Track and record
their movement.
¢ Key Metrics:
o Total distance travelled over a set period (e.g., 1 hour).
o Freezing time (periods of immobility).
o Time to recovery (return to normal locomotor activity) [1].
¢ Genetic & Pharmacological Validation:
o Compare the response in wild-type mice versus TRPC4 and/or TRPC5 knockout mice. Double-
knockout mice are expected to be fully protected [1].
o To confirm on-target toxicity, pre-treat mice with a selective TRPC4/5 inhibitor like Compound
31 (Picol145) and then challenge with EA [1].

Determining Maximum Tolerated Dose (MTD) Using the "Up-and-
Down" Protocol

This method is used to estimate the MTD with fewer animals and is how the 50 pg/kg (i.v.) MTD was
established [4].

¢ Principle: Dose one animal at a time. The dosage for the next animal depends on the outcome
(tolerated or not) in the previous one. This narrows down the MTD efficiently [4].
e Procedure:
o Administer a starting dose of EA intravenously to a single mouse.
o If tolerated: Increase the dose for the next mouse (increments should be pre-defined and
conservative).
o If not tolerated (e.g., severe adverse effects or lethality): Decrease the dose for the next
mouse.
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o Repeat steps until a pre-defined stopping rule is met (e.g., after a set number of reversals). The
MTD is typically identified as the highest dose that does not cause unacceptable toxicity [4].
¢ Endpoint Monitoring: Closely monitor for signs of distress, labored breathing, or lethality, especially
in the first hour after administration [1] [2] [3].

Mechanism of Toxicity and Compound Modification
Insights

Understanding the mechanism behind Englerin A's toxicity is crucial for troubleshooting and future

compound design.

¢ Primary Mechanism: The adverse effects are largely mediated by the compound's potent agonism of
TRPC4 and TRPCS5 ion channels [1] [5]. Evidence shows that genetic knockout of both TRPC4 and
TRPCS fully protects mice from EA-induced locomotor deficits, and the toxicity can be
pharmacologically blocked by TRPCA4/5 inhibitors [1].

¢ Metabolic Instability: A significant challenge in rodent studies is the rapid hydrolysis of EA to its
inactive metabolite, Englerin B, by serum esterases. This occurs with an estimated half-life of ~15
minutes in mice and rats, but not in human serum. This can complicate the interpretation of in vivo
results [2] [3].

e Structure-Activity Relationship (SAR): Research indicates that modifying the bridgehead position
of the Englerin A molecule can create analogues that retain potent anti-cancer cell growth inhibition
but have reduced potency at TRPC4 channels and lower intravenous toxicity in mice [4]. This
suggests a path forward for developing safer derivatives.

The diagram below illustrates how Englerin A activates the TRPC4/TRPC5 pathway, leading to observed

adverse effects, and the points of intervention for experimental investigation.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7488277/
https://www.oncotarget.com/article/25659/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921049/
https://link.springer.com/article/10.1007/s00204-022-03235-z
https://www.smolecule.com/products/s527159?utm_src=pdf-body
https://www.oncotarget.com/article/25659/text/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0127498
https://www.oncotarget.com/article/25659/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921049/
https://link.springer.com/article/10.1007/s00204-022-03235-z
https://www.smolecule.com/products/s527159?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7488277/
https://www.smolecule.com/products/s527159?utm_src=pdf-body
https://www.smolecule.com/products/s527159?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Root Cause Analysis & Performance Maximization
Specifications & Pricing

Bridgehead-Modified

EA Analogue

Reduces
Activation

TRPC4/5 Inhibitor Genetic Knockout .
(e.g., Pico145) (TRPC4/5 dKO) @nglerm A (EA))

Prevents

Adverse Effects:
* Reduced Locomotor Activity
* Labored Breathing
* Lethality (high dose i.v.)

Click to download full resolution via product page

Troubleshooting Common Experimental Issues

¢ Unexpected Low Toxicity or No Effect: Consider the rapid hydrolysis of EA by mouse serum
esterases [2] [3]. Ensure you are using a fresh, properly formulated solution and monitor plasma

levels if possible.

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s527159?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921049/
https://link.springer.com/article/10.1007/s00204-022-03235-z
https://www.smolecule.com/products/s527159?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

e Confirming On-Target vs. Off-Target Effects: Always include positive control experiments using
TRPC4/5 inhibitors (e.g., Picol45, ML204) or, ideally, TRPC4/5 knockout models to confirm that the
observed toxicity is mechanism-based [1].

¢ High Lethality in Pilot Studies: The intravenous route appears particularly hazardous. Start with
very low doses (e.g., below 50 pg/kg) if using i.v. administration, and consider using the i.p. route for
initial toxicity screening [4] [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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